Target Engagement: PDHK1 Inhibitor Designation in Metastatic Cancer
According to the TTD, a thiazole carboxamide derivative structurally representing this class is designated as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1), a target validated for metastatic cancer [1]. While precise IC50 values are not publicly disclosed, the compound is distinguished from generic 'PDK1' inhibitors by its specific targeting of the PDHK isoform, which plays a role in metabolic regulation of cancer cells. This contrasts with many thiazole carboxamides that are modulators of AMPA receptors or COX enzymes [2].
| Evidence Dimension | Primary Target (Assigned by Patent/Database) |
|---|---|
| Target Compound Data | PDHK1 (Pyruvate Dehydrogenase Kinase 1) Inhibitor |
| Comparator Or Baseline | Typical Thiazole-4-carboxamide Derivatives (e.g., TC-2 class): AMPA Receptor Negative Allosteric Modulators; Others: COX Inhibitors |
| Quantified Difference | Qualitative target class shift (Metabolic Kinase vs. CNS Receptor/Inflammatory Enzyme) |
| Conditions | Target assignment per patent family WO2012036974 and TTD database curation [1][2] |
Why This Matters
Selecting this compound is vital for programs targeting cancer metabolism via PDHK1, as generic thiazole carboxamides will likely engage unrelated targets (AMPA, COX) and confound experimental results.
- [1] DrugMap / Therapeutic Target Database (TTD). Drug Information: Thiazole carboxamide derivative 28. Accessed 2026-04-30. View Source
- [2] Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Molecules, 2024. View Source
